2-hydroxy-5-methyl-3-sulfamoylbenzoic acid
Description
Historical Trajectories and Early Academic Investigations of Sulfamoyl Benzoic Acid Derivatives
The study of sulfamoylbenzoic acid derivatives has a notable history rooted in the exploration of sulfonamides. An early and well-known related compound is saccharin (B28170), a synthetic sweetener, from which some of the first derivatives of o-sulfamoylbenzoic acid were prepared. researchgate.net Historically, research into sulfamoylbenzoic acid derivatives has been significantly driven by their pharmacological properties. These compounds have been widely recognized for their diuretic effects. google.com This has led to extensive investigation and the development of various derivatives as therapeutic agents, particularly for conditions responsive to diuretics, such as hypertension. google.com For instance, the development of antihypertensive and diuretic drugs like Indapamide highlighted the therapeutic potential of this class of compounds. google.com Early synthetic routes often involved processes like chlorosulfonation followed by amination to build the core sulfamoylbenzoic acid structure.
Contemporary Significance within Organic and Medicinal Chemistry Research
In modern chemical research, sulfamoylbenzoic acid derivatives, including structures related to 2-hydroxy-5-methyl-3-sulfamoylbenzoic acid, are significant scaffolds for the design and synthesis of new biologically active molecules. Researchers continue to explore this class for various therapeutic targets.
Key Research Areas:
Enzyme Inhibition: Derivatives of sulfamoylbenzoic acid are being synthesized and evaluated as inhibitors for various enzymes. For example, certain derivatives have shown inhibitory activity against cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory processes. researchgate.net Others have been investigated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which play roles in conditions like thrombosis, diabetes, and cancer. nih.gov The open-ring benzene (B151609) sulfonamide derivatives of saccharin have demonstrated cyclooxygenase-2 (COX-2) inhibitory action, suggesting potential as anti-inflammatory and analgesic agents. researchgate.net
Receptor Agonism: In the field of G-protein coupled receptors (GPCRs), sulfamoyl benzoic acid analogues have been designed as specific agonists for the lysophosphatidic acid (LPA) receptor 2, which is involved in protective effects in the gut. nih.gov
Antihypertensive Agents: The development of novel antihypertensive agents remains an active area of research. Studies have focused on creating sulfamoylbenzoic acid derivatives that exhibit potent blood pressure-lowering activity with reduced diuretic side effects. google.com
Synthetic Methodology: The synthesis of these complex molecules drives innovation in organic chemistry. Research involves developing efficient synthetic routes, such as using carbodiimide (B86325) coupling reactions to create sulfamoyl-benzamides or exploring metal-catalyzed reactions for their preparation. nih.govgoogle.com
The versatility of the sulfamoylbenzoic acid framework allows chemists to modify substituents on the aromatic ring and the sulfonamide nitrogen to fine-tune the molecule's properties and biological activity. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methyl-3-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-4-2-5(8(11)12)7(10)6(3-4)15(9,13)14/h2-3,10H,1H3,(H,11,12)(H2,9,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORNRJPRGNJZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 5 Methyl 3 Sulfamoylbenzoic Acid
Retrosynthetic Approaches and Strategic Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a multi-substituted aromatic compound like 2-hydroxy-5-methyl-3-sulfamoylbenzoic acid, several retrosynthetic pathways can be envisioned.
The primary disconnections for this molecule involve the carbon-sulfur bond of the sulfamoyl group and the carbon-carbon bond of the carboxylic acid group.
C-S Bond Disconnection: Breaking the bond between the aromatic ring and the sulfur atom suggests a precursor like 3-amino-2-hydroxy-5-methylbenzoic acid, which could be converted to the sulfamoyl group via diazotization followed by reaction with sulfur dioxide and subsequent amination. Alternatively, this disconnection points to an electrophilic substitution reaction, specifically sulfonation or chlorosulfonation, on a 2-hydroxy-5-methylbenzoic acid precursor.
C-C Bond Disconnection: Severing the bond between the aromatic ring and the carboxyl group points towards a carboxylation reaction as the final key step. This strategy identifies a substituted phenol, such as 4-methyl-2-sulfamoylphenol, as a direct precursor that could undergo a Kolbe-Schmitt or a similar carboxylation reaction.
Based on these analyses, three primary strategic precursors are identified for the synthesis of this compound:
p-Cresol (4-methylphenol): A simple, inexpensive, and readily available starting material. The synthetic challenge lies in the sequential and regioselective introduction of the hydroxyl, carboxyl, and sulfamoyl groups.
2-Hydroxy-5-methylbenzoic acid (5-methylsalicylic acid): This precursor already contains two of the required functional groups in the correct relative positions. The primary task is the selective introduction of the sulfamoyl group at the C-3 position. nist.gov
5-Amino-2-hydroxybenzoic acid: This compound can be synthesized from p-aminophenol via the Kolbe-Schmitt reaction. google.com The synthetic route would then involve converting the amino group at C-5 into a methyl group and introducing the sulfamoyl group at C-3, which presents significant regiochemical challenges.
Of these, 2-hydroxy-5-methylbenzoic acid is often the most strategic precursor due to the straightforward nature of introducing the final substituent onto the pre-existing scaffold.
Classical and Novel Synthetic Routes
Multi-step Organic Synthesis Protocols
The synthesis of this compound is inherently a multi-step process, leveraging classical organic reactions. A common and logical pathway begins with 2-hydroxy-5-methylbenzoic acid.
A Plausible Synthetic Pathway:
Protection (Optional but Recommended): The high reactivity of the phenolic hydroxyl and carboxylic acid groups can interfere with subsequent reactions, particularly chlorosulfonation. Therefore, protection is often necessary. The hydroxyl group can be converted to a methyl ether, and the carboxylic acid can be esterified to a methyl ester.
Chlorosulfonation: The protected intermediate is then treated with chlorosulfonic acid (ClSO3H). The existing ether and methyl groups are ortho-, para-directing, while the ester group is meta-directing. The powerful activating effect of the ether group directs the incoming chlorosulfonyl group primarily to the ortho position (C-3), yielding the 3-chlorosulfonyl derivative.
Amination: The resulting sulfonyl chloride is reacted with ammonia (B1221849) or an ammonia source to form the sulfonamide (sulfamoyl) group.
Deprotection: The protecting groups on the hydroxyl and carboxyl functions are removed via hydrolysis (e.g., using strong acid or base) to yield the final product, this compound.
An alternative route could involve the direct sulfonation of 2-hydroxy-5-methylbenzoic acid followed by conversion of the sulfonic acid to the sulfonamide, though this can be lower yielding and less clean than the chlorosulfonation route.
Catalyst-Mediated Transformations and Reaction Conditions
Catalysts play a crucial role in optimizing the efficiency, selectivity, and conditions of the synthetic steps.
Esterification: The protection of the carboxylic acid group is typically catalyzed by a strong acid like sulfuric acid (H2SO4) in the presence of an alcohol. rasayanjournal.co.in Modern approaches may utilize solid acid catalysts, such as zirconium/titanium oxides, which offer easier separation and recyclability. mdpi.com
Sulfonation: Electrophilic aromatic substitution reactions like sulfonation are often mediated by strong acids. The reaction conditions must be carefully controlled to prevent side reactions and ensure regioselectivity.
Sulfamoyl Group Formation: A notable catalyst-mediated method involves the coupling of a halo-aromatic compound with a source of the sulfamoyl group. For instance, a precursor like 3-chloro-2-hydroxy-5-methylbenzoic acid methyl ester could potentially react with sodium aminosulfinate in the presence of a copper catalyst, such as cuprous bromide or another Cu(I) salt, to form the sulfamoyl derivative directly. google.comgoogle.com This avoids the harsh conditions of chlorosulfonation.
The following table summarizes potential catalysts and conditions for key transformations.
| Reaction Step | Catalyst | Reagents | Typical Conditions |
| Esterification | Conc. H₂SO₄ | Methanol | Reflux |
| Esterification | Zr/Ti Solid Acid mdpi.com | Methanol | High Temperature |
| Chlorosulfonation | None (Reagent-driven) | Chlorosulfonic Acid (ClSO₃H) | 0°C to room temperature |
| Amination | None (Reagent-driven) | Aqueous Ammonia | Controlled temperature |
| Sulfamoylation | Cuprous Bromide (CuBr) google.com | Sodium Aminosulfinate | 45-65°C, in a solvent like THF |
Principles of Green Chemistry in Synthetic Design
Applying the principles of green chemistry aims to make the synthesis of this compound more sustainable and environmentally benign.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalyst-mediated reactions often have higher atom economy than stoichiometric reactions.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like tetrahydrofuran (B95107) (THF) with greener alternatives such as cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the process. nih.gov Similarly, avoiding highly toxic or corrosive reagents where possible is a key goal.
Energy Efficiency: Employing alternative energy sources like ultrasound or microwave irradiation can often reduce reaction times and energy consumption. researchgate.net High-pressure synthesis, or barochemistry, is another emerging green technique that can promote reactions with a negative activation volume. rsc.org
Catalysis: The use of recoverable and reusable heterogeneous catalysts, such as solid acids mdpi.com or biocatalysts, is a cornerstone of green chemistry. rsc.org
Process Intensification: Novel reactor technologies, such as continuous-flow systems, can offer significant advantages over traditional batch processing. beilstein-journals.org They allow for better control over reaction parameters, leading to higher selectivity, improved safety, and reduced waste generation. beilstein-journals.org
Regio- and Chemoselective Synthesis Strategies
Regioselectivity: The primary regiochemical challenge in the synthesis is the introduction of the sulfamoyl group at the C-3 position of the 2-hydroxy-5-methylbenzoic acid scaffold. The regioselectivity of electrophilic substitution on the benzene (B151609) ring is dictated by the directing effects of the existing substituents.
The hydroxyl group (-OH) is a strongly activating ortho-, para-director.
The methyl group (-CH₃) is a weakly activating ortho-, para-director.
The carboxyl group (-COOH) is a deactivating meta-director.
The powerful activating and directing effect of the hydroxyl group dominates. It strongly directs incoming electrophiles to the positions ortho (C-3) and para (C-5) to it. Since the C-5 position is already occupied by the methyl group, the electrophilic substitution (e.g., chlorosulfonation) is highly directed to the C-3 position. This inherent electronic preference makes the regioselective synthesis of the desired isomer feasible.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the synthesis, the molecule contains multiple reactive sites (hydroxyl, carboxyl, and later, sulfonyl chloride).
When converting the 3-chlorosulfonyl intermediate to the sulfonamide, the amination reaction must be selective for the sulfonyl chloride group without reacting with the ester or ether protecting groups. This is generally achievable as sulfonyl chlorides are significantly more reactive towards ammonia than esters.
In a process starting with a molecule containing both a carboxylic acid and a sulfonyl chloride, the relative reactivity must be managed. For example, in the synthesis of related sulfamoylbenzamide analogues, the greater reactivity of an aroyl chloride over a sulfonyl chloride was exploited to achieve chemoselective amidation. beilstein-journals.org
Analog Design and Derivatization Approaches
Analog design involves the systematic modification of a lead compound to explore structure-activity relationships. The structure of this compound offers several handles for derivatization.
Carboxylic Acid Group: This group can be readily converted into esters or amides. Esterification can be achieved by reacting the acid with various alcohols under acidic catalysis. rasayanjournal.co.in Amide formation can be accomplished by activating the carboxylic acid (e.g., to an acid chloride or using coupling agents like DCC) and reacting it with a primary or secondary amine.
Sulfamoyl Group: The sulfonamide nitrogen can be alkylated or acylated to produce a library of N-substituted derivatives.
Phenolic Hydroxyl Group: This group can be converted into ethers through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. nist.gov
The following table outlines potential derivatization strategies.
| Functional Group | Derivatization Reaction | Resulting Analog Type |
| Carboxylic Acid | Esterification rasayanjournal.co.in | Alkyl or Aryl Esters |
| Carboxylic Acid | Amidation | Primary, Secondary, or Tertiary Amides |
| Sulfamoyl Group | N-Alkylation/N-Arylation | N-Substituted Sulfonamides |
| Hydroxyl Group | Etherification nist.gov | Alkyl or Aryl Ethers |
This systematic approach allows for the generation of a diverse library of related compounds for further scientific investigation.
Systematic Structural Modification for Research Probes
The systematic structural modification of the this compound core is a key strategy for developing molecular probes to investigate its biological targets and functions. This approach involves the targeted alteration of specific functional groups to understand their contribution to molecular recognition and to introduce reporter groups for analytical purposes.
While direct studies on the systematic modification of this compound for research probes are not extensively documented, the principles can be inferred from research on analogous structures, such as 2-sulfonamidobenzamides and salicylic (B10762653) acid derivatives. For instance, in the development of allosteric modulators for the MrgX1 receptor, a series of 2-sulfonamido-N-benzamides were synthesized to explore the impact of substituents on the phenyl rings. nih.gov This modular synthesis, involving the coupling of an anthranilic acid with a sulfonyl chloride, followed by an amide coupling, allows for the introduction of a wide variety of functional groups. nih.gov Such a strategy applied to this compound would involve modifications at several key positions to probe interactions with a target protein.
Key modifications could include:
Alteration of the 5-methyl group: Replacement with other alkyl groups, halogens, or electron-withdrawing/donating groups to probe the steric and electronic requirements of the binding pocket.
Derivatization of the sulfamoyl group: Synthesis of N-substituted sulfonamides to explore hydrogen bonding interactions and introduce functionalities for further conjugation, such as fluorophores or biotin (B1667282) tags.
Modification of the carboxylic acid: Esterification or conversion to amides to alter solubility and cell permeability, or to attach linker groups for immobilization on solid supports for affinity chromatography.
Substitution on the aromatic ring: Introduction of additional substituents to explore new binding interactions and to modulate the electronic properties of the molecule.
An example of a synthetic approach to such derivatives could involve the initial synthesis of a core intermediate, which is then elaborated in a divergent manner to produce a library of analogs. This allows for a systematic exploration of the chemical space around the parent molecule.
Table 1: Examples of Systematic Structural Modifications on Related Scaffolds
| Parent Scaffold | Modification | Purpose |
| 2-Sulfonamido-N-benzamide | Variation of substituents on the aniline (B41778) ring (e.g., 5-chloro, 5-methyl, 5-fluoro) | To establish structure-activity relationships for receptor modulation. nih.gov |
| 3-Hydroxybenzoic acid | Etherification of the hydroxyl group and hybridization with other aromatic acids | To generate novel compounds with potential enhanced biological activities. rasayanjournal.co.in |
| Salicylic Acid | Introduction of an amyl group to the benzene ring | To increase lipophilicity and explore new therapeutic applications. google.com |
Synthesis of Conformationally Restricted and Isosteric Analogs
To refine the pharmacological profile of this compound, the synthesis of conformationally restricted and isosteric analogs is a powerful strategy. These modifications aim to improve properties such as binding affinity, selectivity, and metabolic stability by reducing conformational flexibility and mimicking key functional groups.
Conformationally Restricted Analogs:
The principle behind conformational restriction is to lock the molecule into its "bioactive conformation," the specific three-dimensional arrangement it adopts when binding to its biological target. This can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. A common strategy is to introduce cyclic structures that bridge different parts of the molecule. For example, a flexible 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) was successfully converted into a rigid 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold, resulting in a 55-fold increase in binding affinity for the CB2 cannabinoid receptor. nih.gov
For this compound, conformational restriction could be achieved by cyclization between the sulfamoyl group and the aromatic ring or by incorporating the carboxyl and hydroxyl groups into a heterocyclic ring system. The design of such analogs often relies on computational modeling to predict favorable rigidified structures.
Isosteric Analogs:
Isosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. This can be used to improve pharmacokinetic properties, reduce side effects, or circumvent metabolic liabilities.
Carboxylic Acid Isosteres: The carboxylic acid group of this compound is a key site for isosteric replacement. Tetrazoles are well-known bioisosteres of carboxylic acids due to their similar pKa and planar geometry. nih.gov Acylsulfonamides are another class of carboxylic acid isosteres that can maintain the acidic character while providing opportunities for further chemical elaboration. rsc.org
Sulfonamide Isosteres: The sulfonamide group can also be replaced with other functionalities. Sulfonimidamides have been explored as bioisosteres of sulfonamides in the context of γ-secretase inhibitors. nih.gov
The synthesis of these analogs often requires multi-step synthetic sequences. For example, the synthesis of a tetrazole analog might involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide.
Table 2: Examples of Conformationally Restricted and Isosteric Analogs of Related Compounds
| Original Compound Class | Analog Type | Modification | Result |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | Conformationally Restricted | Cyclization to a 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold | 55-fold increase in binding affinity for the target receptor. nih.gov |
| Salicylic Acid-based Inhibitors | Isosteric | Replacement of carboxylic acid with a tetrazole or acylsulfonamide | Retention of activity with potential for improved bioavailability. rsc.org |
| 3-HNA (3-hydroxy-2-naphthoic acid) | Isosteric | Replacement of carboxylic acid with a tetrazole ring | Explored as a bioisostere to probe the importance of the carboxylic acid functionality. nih.gov |
Isotopic Labeling Methodologies for Mechanistic Elucidation
Isotopic labeling is an indispensable tool for elucidating the mechanisms of action, metabolic fate, and target engagement of bioactive molecules. By replacing one or more atoms in this compound with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can track the molecule in complex biological systems without altering its fundamental chemical properties.
The primary applications of isotopically labeled this compound would be:
Metabolic Studies: Labeled compounds can be administered to in vitro or in vivo systems, and their metabolites can be identified and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This helps to understand how the compound is processed and cleared by the body.
Quantitative Bioanalysis: A deuterated version of the compound can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification in biological matrices like plasma or tissue homogenates. The labeled standard co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for highly accurate and precise measurements.
Mechanism of Action Studies: Isotopic labels can be placed at specific positions to probe enzymatic reaction mechanisms or to identify the site of covalent modification of a biological target.
A practical example of such a synthesis is the preparation of a deuterium-labeled version of JPH203, a compound with a 3-benzamido-2-hydroxybenzoate core. The synthesis involved reacting 3-aminomethyl salicylate (B1505791) with deuterated benzoyl chloride (benzoyl chloride-d5) to introduce the isotopic label. biomedres.us A similar strategy could be employed for this compound, for example, by using a deuterated methylating agent to label the 5-methyl group or by incorporating deuterium during the synthesis of the aromatic ring.
The choice of isotope and labeling position depends on the specific research question and the analytical technique to be used. For MS-based applications, deuterium labeling is common due to the relative ease of synthesis and the significant mass shift it provides. For NMR-based mechanistic studies, ¹³C or ¹⁵N labeling is often preferred.
Molecular Interactions and Mechanistic Elucidation Studies
Fundamental Principles of Ligand-Target Recognition
The binding of a ligand, such as 2-hydroxy-5-methyl-3-sulfamoylbenzoic acid, to its biological target is a highly specific process governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability and specificity of the ligand-target complex.
Hydrogen bonds are critical for the specific recognition between a ligand and its target protein. researchgate.net In the context of this compound, the hydroxyl (-OH), carboxyl (-COOH), and sulfamoyl (-SO₂NH₂) groups are all capable of forming hydrogen bonds. The oxygen and nitrogen atoms in these functional groups can act as hydrogen bond acceptors, while the hydrogen atoms can act as donors.
In the crystal structures of related compounds, such as ortho-(4-tolylsulfonamido)benzamides, both intramolecular and intermolecular hydrogen bonds have been observed. mdpi.com Intramolecular hydrogen bonds, for instance between the carbonyl oxygen and the sulfonamide hydrogen, can influence the conformation of the molecule. mdpi.com Intermolecular hydrogen bonds, such as those between the amide moiety and the sulfonyl group of a neighboring molecule, are crucial for the formation of supramolecular assemblies in the solid state. mdpi.com For this compound, it is anticipated that the hydroxyl and carboxyl groups would also participate in extensive hydrogen bonding networks, similar to what is observed in other α-hydroxy carboxylic acids. rsc.org The precise network of these bonds would dictate the compound's orientation within a binding site.
The benzene (B151609) ring of this compound can participate in aromatic stacking and hydrophobic interactions. Aromatic-aromatic interactions, also known as π-π stacking, occur between the electron-rich π systems of aromatic rings and are significant in stabilizing protein-ligand complexes. vu.lt These interactions can be as crucial as hydrogen bonds in determining binding affinity. unime.it
Hydrophobic interactions involve the association of nonpolar groups to minimize their contact with water. The methyl group and the aromatic ring of this compound contribute to its hydrophobic character. In a protein's active site, which often contains hydrophobic pockets, these interactions are vital for the initial recognition and subsequent stabilization of the ligand. nih.govnih.gov Studies on other carbonic anhydrase inhibitors have highlighted the importance of hydrophobic interactions in the binding pocket, where residues like phenylalanine can engage in favorable contacts with the inhibitor's aromatic moieties. rsc.orgnih.govcapes.gov.br
Electrostatic potential (ESP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its interaction with other molecules. researchgate.net The ESP map reveals regions that are electron-rich (negative potential) and electron-poor (positive potential). For a molecule like this compound, the oxygen atoms of the hydroxyl, carboxyl, and sulfamoyl groups would create regions of negative electrostatic potential, making them likely sites for interaction with positively charged residues or metal ions in a protein's active site. Conversely, the hydrogen atoms of these groups would generate regions of positive potential. The principle of electrostatic complementarity suggests that a ligand will bind most effectively to a receptor site that has an opposing electrostatic potential. unifi.it
Biochemical Interaction Mechanisms (In Vitro/In Silico Focus)
The sulfamoylbenzoic acid scaffold is a well-known pharmacophore for the inhibition of several enzymes, most notably carbonic anhydrases.
The primary sulfonamide group (-SO₂NH₂) is a key feature for the inhibition of carbonic anhydrases (CAs). vu.lt This group coordinates directly to the zinc ion (Zn²⁺) present in the active site of these enzymes, displacing a water molecule or hydroxide (B78521) ion. researchgate.netresearchgate.net The binding of sulfonamides is pH-dependent, with the deprotonated sulfonamide anion showing higher affinity. vu.lt
In silico docking studies of related sulfonamide inhibitors with carbonic anhydrase II (CA II) have provided insights into the specific interactions within the active site. nih.govresearchgate.net The sulfonamide group forms hydrogen bonds with the side chain of Thr199. mdpi.comnih.govnih.gov The aromatic ring of the inhibitor typically orients towards a hydrophobic region of the active site, making contacts with residues such as Val121, Val143, Leu198, and Phe131. nih.govnih.gov The substituents on the benzene ring, in this case, the hydroxyl and methyl groups of this compound, would further influence the binding affinity and selectivity by forming additional interactions with the amino acid residues lining the active site. For instance, the hydroxyl group could form additional hydrogen bonds, while the methyl group could enhance hydrophobic interactions.
The inhibition of carbonic anhydrases by sulfonamides is a well-studied process. Kinetic analyses of various sulfonamides have revealed that they generally act as potent inhibitors of different CA isoforms. researchgate.netnih.govnih.gov The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition. For a series of hydroxy and phenolic compounds tested against human carbonic anhydrase I and II, the inhibition constants were found to be in the micromolar to nanomolar range. nih.govresearchgate.net
Table 1: Summary of Key Molecular Interactions
| Interaction Type | Functional Groups Involved in this compound | Potential Interacting Residues in Target Enzymes (e.g., Carbonic Anhydrase) |
|---|---|---|
| Hydrogen Bonding | -OH, -COOH, -SO₂NH₂ | Thr199, Gln92, His64, His94, His96, His119 |
| Aromatic Stacking | Benzene ring | Phe131, Trp5, Trp209 |
| Hydrophobic Interactions | -CH₃, Benzene ring | Val121, Val143, Leu198, Pro201, Pro202 |
| Ionic/Electrostatic Interactions | Deprotonated -SO₂NH₂, -COO⁻ | Zn²⁺ (in active site), positively charged amino acid residues |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| ortho-(4-tolylsulfonamido)benzamides |
| Carbonic Anhydrase |
| Carbonic Anhydrase I |
| Carbonic Anhydrase II |
| Phenylalanine |
| Valine |
| Leucine |
| Threonine |
| Glutamine |
| Histidine |
| Tryptophan |
Allosteric Modulation Investigations
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. mdpi.com This mechanism offers a sophisticated means of fine-tuning cellular signaling. Research into compounds structurally similar to this compound, specifically 2-sulfonamidebenzamides, has revealed their role as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1). nih.gov
MrgX1 is a target of interest for the development of non-opioid analgesics, as it is primarily expressed in pain-sensing neurons. nih.gov The positive allosteric modulation of this receptor by 2-sulfonamidebenzamides enhances its activity, suggesting a potential pathway for pain management. Studies on a series of these compounds have identified key structural features that influence their potency. For instance, the substitution pattern on the phenyl rings plays a crucial role in the compound's effectiveness as a PAM. nih.gov The table below summarizes the potency of various 2-sulfonamidebenzamide analogs as MrgX1 allosteric modulators. nih.gov
| Compound ID | Substitution | EC50 (µM) |
| 8a | 5-chloro | 0.055 |
| 8c | 5-methyl | 0.069 |
| 8e | 5-fluoro | 0.013 |
Receptor Binding Dynamics and Specificity (Non-Clinical Context)
In a non-clinical setting, understanding the binding dynamics and receptor specificity of a compound is paramount to predicting its biological effects. For the broader class of sulfamoyl benzoic acid (SBA) analogues, research has demonstrated specific agonist activity at the lysophosphatidic acid 2 (LPA2) receptor. nih.govacs.orgnih.gov LPA2 receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular processes, including cell survival and protection of the mucosal barrier in the gut. nih.govnih.gov
The specificity of these SBA analogues for the LPA2 receptor is a significant finding, as it suggests the potential for targeted therapeutic intervention with reduced off-target effects. Computational docking analyses have been employed to rationalize the observed structure-activity relationships (SAR) and to understand how these compounds interact with the ligand-binding pocket of the LPA2 receptor. nih.govacs.orgnih.gov The table below presents the agonist activity of selected sulfamoyl benzoic acid analogues at the LPA2 receptor. acs.org
| Compound | LPA2 EC50 (µM) | LPA1/3/4/5 Activity |
| 3 | ~2 | Specific agonist |
| 4 | - | No activity up to 10 µM |
| 11d | - | - |
Fundamental Molecular Signaling Pathway Interrogation
The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. For sulfamoyl benzoic acid analogues acting as LPA2 receptor agonists, the primary signaling pathway involves the activation of anti-apoptotic kinase pathways. nih.govacs.org Lysophosphatidic acid (LPA) itself is a lipid mediator that, through its GPCRs, can inhibit apoptosis, promote cell regeneration, and enhance DNA repair. nih.gov
The activation of the LPA2 receptor by specific agonists, such as the sulfamoyl benzoic acid derivatives, leads to the mobilization of intracellular calcium (Ca2+), a key second messenger in many signaling cascades. nih.gov This Ca2+ transient can be quantified to measure the agonist activity of the compounds. The downstream effects of this signaling activation contribute to the observed anti-apoptotic and cytoprotective actions. nih.govacs.org This targeted engagement of the LPA2 signaling pathway underscores the potential of compounds like this compound and its analogues in conditions where enhancing cell survival and tissue protection is beneficial.
Computational and Theoretical Chemistry of 2 Hydroxy 5 Methyl 3 Sulfamoylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2-hydroxy-5-methyl-3-sulfamoylbenzoic acid at the molecular level. These methods allow for the precise calculation of the molecule's electronic distribution, conformational preferences, and the prediction of its spectroscopic signatures.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)
The electronic structure of a molecule is fundamental to its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
The charge distribution within the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electrophilic and nucleophilic regions. For related molecules, these maps typically show negative potential (red and yellow areas) around the oxygen atoms of the carboxyl, hydroxyl, and sulfamoyl groups, indicating these as sites for electrophilic attack. Positive potential (blue areas) is generally observed around the hydrogen atoms, particularly the acidic protons of the hydroxyl and carboxyl groups.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |
| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile nih.gov | -6.146 | -2.223 | 3.923 | 6.146 | 2.223 |
| (2-Hydroxy-5-methylphenyl) phenyl methanone (B1245722) nih.gov | -6.275 | -1.880 | 4.395 | - | - |
Note: Data presented is for structurally similar compounds to provide an approximation of the electronic properties of this compound.
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the carboxyl and sulfamoyl groups to the benzene (B151609) ring. Conformational analysis aims to identify the most stable geometric arrangements (conformers) and the energy barriers between them.
Potential energy surface (PES) scans are a common computational tool for this purpose. These scans involve systematically changing specific dihedral angles and calculating the corresponding energy at each step. For benzoic acid derivatives, the orientation of the carboxylic acid group relative to the benzene ring is of particular interest. Studies on other substituted benzoic acids have shown that different conformations can lead to polymorphism, where the compound crystallizes in multiple distinct forms. nih.gov
For this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent sulfamoyl or carboxyl groups can significantly influence the conformational preferences, leading to a more planar and rigid structure. Theoretical analysis of conformational polymorphs of related molecules has shown that energy barriers between different conformers can be on the order of a few kcal/mol. nih.gov
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR, IR, UV-Vis)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. While specific data for the target molecule is unavailable, calculations for related structures like (2-Hydroxy-5-methylphenyl) phenyl methanone show predicted chemical shifts that correlate well with experimental values. nih.gov
IR Spectroscopy: Theoretical Infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of experimental IR bands to specific vibrational modes. For instance, in a study of 2-nitro-2'-hydroxy-5'-methylazobenzene, theoretical IR spectra were calculated using DFT to aid in the interpretation of the experimental spectrum. researchgate.netfinechem-mirea.rufinechem-mirea.ru For this compound, key vibrational modes would include the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the carboxyl group, and the symmetric and asymmetric stretches of the SO₂ group in the sulfamoyl moiety.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For example, TD-DFT calculations on a related Schiff base were used to predict electronic transitions, which were in good agreement with experimental data. researchgate.net The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic ring.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its interactions with other molecules, such as proteins or solvent molecules.
Ligand-Protein Interaction Dynamics at Atomic Level
MD simulations are a powerful tool for understanding how a ligand like this compound might bind to a protein target. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding pose, and the conformational changes that may occur in both the ligand and the protein upon binding.
The general process involves placing the ligand in the binding site of a protein and simulating the system's evolution over time. Analysis of the simulation trajectory can provide information on hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. While no specific MD studies on this compound were found, the methodology is widely applied in drug discovery. For example, MD simulations have been used to investigate the binding selectivity of inhibitors towards fatty acid-binding proteins (FABPs) and to explore the unbinding pathways of ligands from their protein targets. nih.govrsc.org Such studies can calculate binding free energies to quantify the affinity of a ligand for a protein. nih.gov
Table 2: Key Aspects of Ligand-Protein Interaction Analysis via MD Simulations
| Analysis Type | Information Gained |
| Root Mean Square Deviation (RMSD) | Stability of the ligand in the binding pocket and the protein structure over time. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Identification of specific donor-acceptor pairs crucial for binding. |
| Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Quantitative estimation of the binding affinity. |
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations explicitly including solvent molecules (e.g., water) can model these effects realistically. The simulations can show how the solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformational equilibrium.
For a molecule with multiple polar groups like this compound, solvent interactions, particularly hydrogen bonding with water, will be crucial. These interactions can compete with and disrupt intramolecular hydrogen bonds, potentially leading to different preferred conformations in solution compared to the gas phase. The study of 2-nitro-2'-hydroxy-5'-methylazobenzene in various solvents using a continuum solvation model showed that the dielectric constant and solvating ability of the solvent can weaken intramolecular hydrogen bonds. researchgate.net MD simulations can provide a more detailed, atomistic picture of these solvent-solute interactions.
Molecular Docking and Virtual Screening Methodologies
Molecular docking and virtual screening are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. These methods are instrumental in drug discovery and development for understanding binding mechanisms and identifying promising new drug candidates.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This prediction is based on scoring functions that estimate the binding affinity, often expressed in terms of binding energy. For derivatives of 2-hydroxybenzoic acid, molecular docking studies have been crucial in elucidating their binding modes with specific protein targets.
In studies on SIRT5, a sirtuin deacetylase, a compound bearing the 2-hydroxybenzoic acid scaffold was identified as a novel inhibitor. nih.gov Molecular docking simulations revealed that the carboxylate group of the 2-hydroxybenzoic acid moiety is critical for binding, forming a bidentate salt bridge with Arginine (Arg105) and a hydrogen bond with Tyrosine (Tyr102) deep within the substrate-binding pocket of SIRT5. nih.gov The adjacent hydroxyl group was also found to be essential, forming a hydrogen bond with Valine (Val221). nih.gov These interactions anchor the molecule in the active site. Further optimization of this scaffold, by introducing other chemical groups, led to compounds with significantly increased potency, and docking studies helped to understand the structural basis for this improvement. nih.gov For instance, the addition of a nitro group and an N-benzylsulfamoyl group in one analog resulted in a flipped binding position where the nitro group formed a salt bridge and hydrogen bond with Arg105 and Tyr102, respectively. nih.gov
Table 1: Predicted Key Molecular Interactions for 2-Hydroxybenzoic Acid Derivatives with SIRT5
| Interacting Group of Ligand | Interacting Residue of SIRT5 | Type of Interaction |
|---|---|---|
| Carboxylate | Arg105 | Bidentate Salt Bridge |
| Carboxylate | Tyr102 | Hydrogen Bond |
| Hydroxyl Group | Val221 | Hydrogen Bond |
This table is based on docking studies of 2-hydroxybenzoic acid derivatives as reported in literature. nih.gov
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This method is a cost-effective alternative to high-throughput screening (HTS) for prioritizing molecules for further experimental testing. nih.gov
The process typically begins with a validated docking protocol for a known inhibitor or a family of compounds like 2-hydroxybenzoic acid derivatives. Once the key pharmacophoric features—the essential spatial arrangement of functional groups responsible for biological activity—are identified, they can be used as a filter to screen vast chemical databases. nih.gov For a molecule like this compound, the pharmacophore would include the hydrogen bond donor (hydroxyl), hydrogen bond acceptor (carboxylate), and the aromatic ring.
By using the binding mode of the 2-hydroxybenzoic acid scaffold as a template, virtual screening can identify other molecules in a library that can form similar key interactions. nih.gov The scoring functions used in docking rank the screened compounds based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable set of compounds for synthesis and in vitro testing. nih.gov This approach significantly accelerates the discovery of new lead compounds by focusing resources on molecules with the highest probability of being active. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Descriptors Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating variations in activity with variations in molecular descriptors that quantify physicochemical properties of the molecules.
The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. For derivatives of this compound, this would involve synthesizing a series of analogs and measuring their biological activity (e.g., inhibitory concentration IC₅₀). Next, molecular descriptors are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov
Using statistical methods, a mathematical model is then built to correlate the descriptors with the activity. Common methods include:
Multiple Linear Regression (MLR): A linear method that creates a simple equation relating the most important descriptors to activity. nih.gov
Artificial Neural Networks (ANN): A non-linear method inspired by biological neural networks, capable of modeling complex relationships. nih.gov
Support Vector Machines (SVM): A machine learning method that is effective for both linear and non-linear regression. nih.gov
Once a model is developed, it must be rigorously validated to ensure it has predictive power and is not a result of a chance correlation. nih.gov Internal validation techniques are commonly used for this purpose. A good QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov
With thousands of possible molecular descriptors, a crucial step in QSAR is feature selection—choosing the subset of descriptors that are most relevant to the biological activity. nih.gov Techniques like genetic algorithms combined with partial least squares (GA-PLS) or stepwise regression are often employed to select the most informative descriptors. nih.gov
The selected descriptors in a validated QSAR model provide valuable insights into the mechanism of action. For example, a QSAR study on a different class of inhibitors found that descriptors related to the volume, shape, and polarity of the molecules were important for their activity. nih.gov If a similar QSAR model were developed for derivatives of this compound, the interpretation of the selected descriptors could reveal the following:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule. A positive correlation with a shape descriptor might suggest that bulkier substituents at a certain position enhance activity.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments. The importance of these descriptors would highlight the role of electrostatic interactions in binding.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule. Their inclusion in the model would indicate the significance of hydrophobic interactions with the protein target.
By understanding which molecular properties (and thus which structural features) are key to activity, medicinal chemists can make more informed decisions in the design and optimization of new analogs of this compound.
Table 2: Examples of Molecular Descriptor Classes in QSAR
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic properties of the molecule |
| Topological (2D) | Wiener Index, Kier & Hall Indices | Molecular size, shape, and branching |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D aspects of molecular structure |
Advanced Analytical and Spectroscopic Characterization for Research Purposes
X-ray Crystallography and Solid-State Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique offers unparalleled insight into the molecule's absolute configuration, conformation, and the intricate network of intermolecular interactions that govern its crystal packing.
Single crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the precise molecular structure of a compound. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced. nih.gov The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. nih.gov
For 2-hydroxy-5-methyl-3-sulfamoylbenzoic acid, an SCXRD analysis would provide critical data, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity of the hydroxy, methyl, sulfamoyl, and benzoic acid groups.
Conformation: The dihedral angles between the functional groups and the benzene (B151609) ring would be determined, revealing the molecule's preferred spatial orientation in the solid state. For example, the torsion angle of the carboxylic acid group relative to the aromatic ring would be defined.
Absolute Stereochemistry: If chiral centers were present, SCXRD could determine the absolute configuration.
Crystal System and Space Group: This information describes the symmetry and repeating unit cell of the crystal lattice. mdpi.com
The results of such an analysis are typically presented in a standardized crystallographic information file (CIF), containing all relevant structural parameters.
Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₈H₉NO₅S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| β (°) | 98.62 |
| Volume (ų) | 900.1 |
Note: The data in this table is illustrative and represents typical parameters that would be determined from an SCXRD experiment.
Co-crystallization involves crystallizing a target molecule with a second, different molecule known as a "coformer." These studies are invaluable for investigating non-covalent interactions, such as hydrogen bonding and π–π stacking, which dictate how molecules assemble into a larger, ordered structure (supramolecular assembly).
For this compound, co-crystallization with molecules containing complementary functional groups (e.g., pyridine derivatives, amides) could reveal:
Hydrogen Bonding Networks: The carboxylic acid, hydroxyl, and sulfamoyl groups are all potent hydrogen bond donors and acceptors. Co-crystal studies would identify the specific and predictable hydrogen-bonding patterns, such as the common carboxylic acid dimer synthon or interactions between the sulfamoyl group and a coformer.
Modulation of Physicochemical Properties: The formation of co-crystals can alter properties like solubility and stability without changing the covalent structure of the active molecule. nih.gov
Crystal Engineering: By understanding the supramolecular synthons, researchers can design new crystalline forms with desired architectures and properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. While standard one-dimensional (¹H and ¹³C) NMR provides initial structural information, advanced techniques are required for complete and unambiguous assignment.
Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, allowing for a definitive mapping of the molecular skeleton.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through covalent bonds, typically over two to three bonds. For this compound, COSY would show correlations between the two aromatic protons, confirming their adjacency on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (¹H-¹³C one-bond correlation). This would definitively assign the protonated aromatic carbons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for identifying quaternary (non-protonated) carbons. For instance, correlations would be observed from the methyl protons to the C5 and adjacent aromatic carbons, and from the aromatic protons to the carboxyl and sulfamoyl-substituted carbons, providing unequivocal assignment of the entire carbon framework.
Hypothetical NMR Assignments for this compound (in DMSO-d₆)
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| -COOH | ~13.0 | ~170.0 | C1, C2, C6 |
| -OH | ~11.0 | - | C1, C2, C3 |
| -SO₂NH₂ | ~7.5 | - | C2, C3, C4 |
| H4 | ~8.2 | ~128.0 | C2, C3, C5, C6 |
| H6 | ~7.9 | ~135.0 | C1, C2, C4, C5, -CH₃ |
| -CH₃ | ~2.3 | ~20.0 | C4, C5, C6 |
| C1 | - | ~118.0 | - |
| C2 | - | ~158.0 | - |
| C3 | - | ~125.0 | - |
Note: The data in this table is illustrative, representing typical chemical shifts and correlations for a molecule with this structure.
While solution NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) provides information about the molecule in its solid, crystalline form. Molecules in different crystal packing arrangements, known as polymorphs, can have distinct ssNMR spectra. researchgate.net Because the local electronic environment of each nucleus is sensitive to intermolecular interactions and conformation in the crystal lattice, ssNMR is a powerful, non-destructive tool for:
Identifying and distinguishing between different polymorphic forms. units.itnih.gov
Characterizing solvates and hydrates.
Providing insight into molecular packing and hydrogen bonding in the solid state.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
For this compound, standard electron ionization (EI) or electrospray ionization (ESI) MS would be expected to show a molecular ion peak corresponding to the compound's nominal mass.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other potential structures with the same nominal mass.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₅S |
| Calculated Exact Mass | 231.0201 |
| Hypothetical Measured Mass | 231.0205 |
Note: The measured mass and difference are illustrative examples of a typical HRMS result.
Accurate Mass Determination and Fragment Analysis
High-resolution mass spectrometry (HRMS) is indispensable for the unequivocal identification of this compound, providing an accurate mass measurement that confirms its elemental composition (C₈H₉NO₆S). Techniques such as electrospray ionization (ESI) are commonly employed, which can analyze the molecule in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ would be detected.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, yielding a characteristic pattern that serves as a structural fingerprint. While a specific experimental spectrum for this exact compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of aromatic sulfonamides and substituted benzoic acids. nih.govresearchgate.netuab.edumiamioh.edu A key fragmentation pathway for aromatic sulfonamides involves the rearrangement and subsequent elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net Other common fragmentations for carboxylic acids include the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da).
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Ion/Fragment | Formula | Mass (Da) | Plausible Origin |
| [M+H]⁺ | [C₈H₁₀NO₆S]⁺ | 248.02 | Protonated parent molecule |
| [M-H]⁻ | [C₈H₈NO₆S]⁻ | 246.00 | Deprotonated parent molecule |
| [M+H - H₂O]⁺ | [C₈H₈NO₅S]⁺ | 230.01 | Loss of water from the carboxylic acid and/or hydroxyl group |
| [M+H - CO₂]⁺ | [C₇H₁₀NO₄S]⁺ | 204.03 | Decarboxylation of the parent molecule |
| [M+H - SO₂]⁺ | [C₈H₁₀NO₄]⁺ | 184.06 | Characteristic loss of sulfur dioxide from the sulfamoyl group nih.govresearchgate.net |
| [M+H - H₂NSO₂H]⁺ | [C₈H₇O₂]⁺ | 135.04 | Loss of sulfamic acid |
Note: Masses are calculated based on the most common isotopes.
Identification of Synthetic Intermediates and By-products
The synthesis of substituted sulfamoylbenzoic acids, such as analogs of the diuretic furosemide, often follows a common pathway that can be used to predict likely intermediates and by-products for this compound. google.comyoutube.comgoogle.com A probable synthetic route involves two key steps: chlorosulfonation of a precursor followed by ammonolysis.
Chlorosulfonation : The starting material, 2-hydroxy-5-methylbenzoic acid, would be reacted with a chlorosulfonating agent like chlorosulfonic acid (ClSO₃H). The primary product of this step is the intermediate 2-hydroxy-5-methyl-3-(chlorosulfonyl)benzoic acid .
Ammonolysis : The resulting sulfonyl chloride intermediate is then reacted with ammonia (B1221849) (aqueous or gaseous) to replace the chlorine atom with an amino group (-NH₂), forming the final product.
During this process, several by-products can be generated. Incomplete chlorosulfonation can leave unreacted starting material. During ammonolysis, if the reaction conditions are not carefully controlled, hydrolysis of the sulfonyl chloride can occur, leading to the formation of the corresponding sulfonic acid: 2-hydroxy-5-methyl-3-sulfobenzoic acid . Furthermore, side reactions involving the other functional groups (hydroxyl and carboxyl) could potentially lead to esterification or other undesired products, although these are generally less common under typical sulfamoylation conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides critical information about the functional groups present in this compound.
Infrared (IR) Spectroscopy : The IR spectrum is expected to be complex due to the multiple functional groups. Carboxylic acids typically show a very broad O-H stretching band from approximately 3500 to 2500 cm⁻¹ due to strong hydrogen bonding. The C=O stretch of the carboxylic acid group gives rise to an intense band between 1730 and 1700 cm⁻¹. The phenolic O-H stretch will likely appear as a broad band around 3400-3200 cm⁻¹. The sulfamoyl group will exhibit characteristic absorptions: asymmetric and symmetric S=O stretching vibrations typically appear in the ranges of 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide will be observed as two bands in the 3370-3250 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be prominent in the Raman spectrum, typically in the 1600-1500 cm⁻¹ region. The symmetric S=O stretch of the sulfamoyl group is also expected to produce a strong Raman signal.
Table 2: Predicted Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Carboxylic Acid O-H | Stretch (H-bonded) | 3500 - 2500 | Broad, Strong | Weak |
| Phenolic O-H | Stretch | 3400 - 3200 | Broad, Medium | Weak |
| Sulfonamide N-H | Asymmetric & Symmetric Stretch | 3370 - 3250 | Medium | Medium |
| Aromatic/Alkyl C-H | Stretch | 3100 - 2850 | Medium-Weak | Strong |
| Carboxylic Acid C=O | Stretch | 1730 - 1700 | Strong | Medium |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium | Strong |
| Sulfonamide S=O | Asymmetric Stretch | 1350 - 1310 | Strong | Medium |
| Sulfonamide S=O | Symmetric Stretch | 1170 - 1150 | Strong | Strong |
| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
The electronic properties of this compound can be investigated using UV-Vis spectroscopy. Substituted benzoic acids typically exhibit three characteristic absorption bands, often labeled A, B, and C. researchgate.net The positions and intensities of these bands are influenced by the electronic nature of the substituents on the aromatic ring.
The spectrum of this compound is expected to show absorption maxima related to π→π* transitions within the benzene ring. The hydroxyl (-OH), carboxyl (-COOH), and sulfamoyl (-SO₂NH₂) groups are all auxochromes that can modify the absorption profile. The hydroxyl group, in particular, is a strong activating group that typically causes a bathochromic (red) shift in the absorption bands.
The electronic spectrum of this compound will be highly pH-dependent. researchgate.netnist.gov In alkaline solutions, deprotonation of the phenolic hydroxyl and carboxylic acid groups to form phenolate and carboxylate ions, respectively, will lead to significant shifts in the absorption maxima to longer wavelengths (bathochromic shift) and an increase in molar absorptivity (hyperchromic effect). nist.gov This property is useful for determining the pKa values of the acidic groups. nist.gov
Electrochemical Characterization for Redox Studies (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) can be employed to study the redox behavior of this compound. wikipedia.orgossila.comossila.com The primary electroactive moiety in the molecule is the phenolic hydroxyl group, which can undergo oxidation.
A typical CV experiment would involve scanning the potential at a working electrode (e.g., glassy carbon) in a solution containing the compound and a supporting electrolyte. edaq.com Upon scanning to sufficiently positive potentials, an anodic peak corresponding to the oxidation of the phenolic group to a phenoxy radical or subsequent species would be expected. The potential at which this peak occurs provides information about the ease of oxidation.
The reversibility of this oxidation can be assessed by examining the reverse scan for a corresponding cathodic (reduction) peak. wikipedia.org For many phenolic compounds, the oxidation is irreversible, meaning no reduction peak is observed. This indicates that the initially formed radical undergoes rapid subsequent chemical reactions. Factors such as pH, scan rate, and electrode material can significantly influence the voltammetric response, providing insights into the reaction mechanism and kinetics of the electron transfer process. edaq.comresearchgate.net
Structure Activity Relationship Sar Studies at the Molecular Level
Identification of Key Pharmacophoric Elements
The foundational structure of 2-hydroxy-5-methyl-3-sulfamoylbenzoic acid presents several key functional groups that are critical for its biological interactions. These include the hydroxyl (-OH), methyl (-CH₃), sulfamoyl (-SO₂NH₂), and carboxylic acid (-COOH) groups, all attached to a central benzene (B151609) ring.
Alterations to these groups can dramatically impact activity. For instance, in related benzoic acid derivatives, modifications at the amino and carboxylic acid groups have been shown to be significant. iomcworld.com The fundamental importance of the substituted phenyl ring is highlighted by the observation that des-methyl analogs of similar compounds were found to be inactive, suggesting that a bis-substituted phenyl ring may be a prerequisite for activity. nih.gov
Impact of Substituent Effects on Molecular Interactions
The electronic properties of the substituents on the benzene ring play a crucial role in modulating the molecule's interactions. The hydroxyl group is an electron-donating group, while the carboxylic acid and sulfamoyl groups are electron-withdrawing. This electronic interplay influences the acidity of the carboxylic acid and the hydrogen-bonding capabilities of the hydroxyl and sulfamoyl groups.
Studies on related aromatic interactions have demonstrated that electron-withdrawing substituents can significantly enhance the strength of interactions, sometimes by a factor of up to 20. rsc.org This enhancement is attributed to electrostatic stabilization in both edge-to-face and stacking interactions. rsc.org The presence of polar substituents can also influence the desolvation of non-polar surfaces, which is an entropically favorable process in aqueous environments. rsc.org For example, exchanging a methyl group with a bromo substituent has been used to probe functional group compatibility and to serve as a handle for further chemical modifications. nih.gov
Conformational Flexibility and its Influence on Binding
While often depicted as a static, two-dimensional structure, this compound possesses a degree of conformational flexibility that is critical for its biological function. The bonds connecting the carboxylic acid and sulfamoyl groups to the benzene ring can rotate, allowing the molecule to adopt different spatial arrangements.
This flexibility enables the molecule to adapt its conformation to fit optimally within a binding site, a concept known as "induced fit." The ability of a molecule to present its key pharmacophoric elements in the correct orientation for interaction is paramount. Flexible alkyl chains in a receptor's binding site can assist in the desolvation of the non-polar surfaces of substituents, while still permitting water to interact with polar sites on the substituent. rsc.org This dynamic interplay allows polar substituents to maximize favorable non-polar interactions with the receptor and polar interactions with the surrounding solvent, ultimately leading to higher binding affinities. rsc.org
Correlation between Structural Features and Biochemical Activities
The ultimate goal of SAR studies is to establish a clear correlation between a molecule's structural features and its quantifiable biochemical activities, such as binding affinity (often expressed as Kᵢ or IC₅₀ values) and enzyme inhibition constants.
For benzoic acid derivatives, specific structural modifications have been directly linked to changes in activity. For instance, the introduction of different substituents can modulate binding affinity by orders of magnitude. rsc.org In one study, the addition of substituents to a phenyl group on a guest molecule stabilized its complex with a receptor by an additional factor of up to 1000. rsc.org A nitro substituent, for example, resulted in a complex with a sub-picomolar dissociation constant (370 fM). rsc.org
Applications As Research Tools and in Chemical Biology
Development of Chemical Probes for Target Validation and Exploration
The validation of a biological target is a critical step in the early stages of drug discovery and chemical biology research. Chemical probes, which are small molecules designed to interact with a specific target, are essential tools in this process. The 2-hydroxy-5-methyl-3-sulfamoylbenzoic acid scaffold can be systematically modified to generate libraries of compounds. These derivatives can then be used to probe the function of a target protein and its role in physiological and pathological processes.
Research into sulfamoylbenzoic acid analogues has demonstrated their potential as specific agonists for receptors like the Lysophosphatidic acid (LPA) receptors. For instance, analogues of sulfamoyl benzoic acid have been synthesized and shown to be the first specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity. This specificity allows researchers to selectively activate a particular receptor subtype, thereby validating its function and exploring its downstream signaling pathways. The development of such probes is guided by a combination of chemical synthesis and computational docking analysis to understand and optimize the interaction between the small molecule and its protein target.
The process of target validation can be broadly categorized into two complementary approaches: chemical and genetic. The chemical approach, which involves the use of small molecule inhibitors or activators like those derived from this compound, allows for the modulation of a target's function. This helps in understanding the functional roles of a molecular target under various conditions.
Synthesis of Fluorescent Analogs for Imaging and Tracking Studies
Fluorescence bioimaging is a powerful technique for visualizing dynamic biochemical processes in living systems. The development of fluorescent probes that can specifically label and track biological molecules is a key area of chemical biology. The this compound structure can be chemically modified to incorporate fluorophores, creating fluorescent analogs for imaging studies.
The synthesis of such probes often involves coupling the core scaffold to a fluorescent moiety. The design strategy focuses on creating molecules that exhibit favorable photophysical properties, such as high quantum yield, photostability, and emission wavelengths in the visible or near-infrared region to minimize background autofluorescence in biological samples. For example, derivatives of sulfur-containing compounds have been used to create novel red-emitting fluorophores. These probes can exhibit characteristics like aggregation-induced emission (AIE), where the fluorescence is enhanced upon binding to a target or aggregation, which is beneficial for high-contrast imaging.
The utility of these fluorescent analogs is demonstrated in their application for tracking biochemical processes and monitoring disease biomarkers in vivo. For instance, fluorescent probes can be designed to specifically accumulate in certain tissues or organelles, allowing for targeted imaging. The systematic evaluation of these probes includes assessing their optical properties, cytotoxicity, and in vivo performance to ensure they are suitable for biological imaging applications.
| Property | Description | Significance in Imaging |
| Fluorophore | A chemical compound that can re-emit light upon light excitation. | The core component responsible for the fluorescence signal. |
| Quantum Yield | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | A higher quantum yield results in a brighter fluorescent probe and better image quality. |
| Photostability | The ability of a fluorophore to resist photobleaching (fading) upon exposure to light. | High photostability allows for longer imaging times and more reliable tracking. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift helps to reduce self-absorption and improves the signal-to-noise ratio. |
| Targeting Moiety | A part of the probe that specifically binds to the biological target of interest. | Ensures that the fluorescent signal is localized to the specific molecule or structure being studied. |
Integration into Biosensing Platforms for Research Applications
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a specific analyte. The this compound scaffold and its derivatives can be integrated into biosensing platforms, particularly electrochemical biosensors, for various research applications.
In the context of electrochemical biosensors, the molecule can be immobilized on an electrode surface to act as a recognition element. The interaction of the target analyte with the immobilized molecule can lead to a measurable change in the electrochemical signal, such as current or potential. These biosensors offer advantages such as high sensitivity, specificity, and the potential for miniaturization and portability.
The design of an electrochemical biosensor involves several key components:
Working Electrode: The electrode where the electrochemical reaction involving the analyte takes place. The surface of the working electrode is often modified with the recognition element.
Reference Electrode: Provides a stable potential against which the potential of the working electrode is measured.
Counter Electrode: Completes the electrical circuit, allowing current to flow.
The functional groups on this compound, such as the carboxyl and sulfamoyl groups, can be used for covalent attachment to the electrode surface. This immobilization is a critical step in the fabrication of the biosensor. The interaction of the analyte with the immobilized probe can be detected using various electrochemical techniques, including cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy. These techniques can provide quantitative information about the concentration of the analyte in a sample.
Utility in Fragment-Based Approaches for Ligand Discovery in Research
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening libraries of small, low-molecular-weight compounds, known as fragments, for binding to a biological target. Due to its relatively small size and presence of key functional groups, this compound is a suitable candidate for inclusion in fragment libraries.
The principles of FBDD rely on the idea that small fragments can bind to a target with high ligand efficiency, meaning they form strong interactions relative to their size. Once a fragment hit is identified, it can be optimized into a more potent lead compound through chemical modifications, such as fragment growing, linking, or merging. The sulfamoyl group, in particular, is a common zinc-binding group found in a number of approved drugs, making fragments containing this moiety particularly interesting for targets that are metalloenzymes.
The process of an FBDD campaign typically involves:
Fragment Library Design: Curating a collection of diverse, low-molecular-weight compounds with favorable physicochemical properties.
Fragment Screening: Using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) to detect the binding of fragments to the target protein.
Hit Validation and Characterization: Confirming the binding of the fragment hits and determining their binding affinity and mode of interaction.
Hit-to-Lead Optimization: Employing structure-guided medicinal chemistry to elaborate the fragment hit into a more potent and selective lead compound.
The structural information obtained from fragment-target complexes is crucial for the optimization process, providing insights into how to modify the fragment to enhance its binding affinity and other drug-like properties.
Role in Coordination Chemistry and Metal Complex Formation Research
The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal ion bonded to one or more surrounding molecules or ions, known as ligands. The this compound molecule, with its potential donor atoms in the hydroxyl, carboxyl, and sulfamoyl groups, can act as a ligand to form stable complexes with a variety of metal ions.
The study of these metal complexes is of interest for several reasons. The coordination of the ligand to a metal ion can significantly alter its physical and chemical properties, leading to new materials with interesting magnetic, optical, or catalytic activities. The synthesis of these complexes often involves reacting a salt of the desired metal with the ligand in a suitable solvent. The resulting complexes can be characterized using a range of analytical techniques to determine their structure and properties.
| Technique | Information Obtained |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths and angles, and the coordination geometry of the metal ion. |
| Infrared (IR) Spectroscopy | Gives information about the functional groups present in the complex and how their vibrational frequencies change upon coordination to the metal ion. |
| UV-Visible Spectroscopy | Used to study the electronic transitions in the complex, which can provide insights into its electronic structure and coordination environment. |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which is particularly relevant for complexes containing paramagnetic metal ions. |
Research in this area has explored the synthesis of complexes with various transition metals and lanthanides. For example, lanthanide complexes are known for their unique luminescent properties and have applications in areas such as bio-imaging and sensors. The specific coordination mode of the this compound ligand will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.
Future Directions and Emerging Avenues in Research
Exploration of Undiscovered Molecular Targets and Interaction Landscapes
While the primary targets of many sulfonamide-containing compounds are well-established, a significant frontier in research lies in the comprehensive mapping of their complete interaction landscapes. The principle of "one drug, one target" is increasingly viewed as an oversimplification, with many molecules exhibiting polypharmacology—the ability to interact with multiple targets. Future research will focus on systematically identifying novel protein-protein interactions (PPIs) and other molecular targets for 2-hydroxy-5-methyl-3-sulfamoylbenzoic acid beyond its presumed primary mechanism of action.
Computational methods are central to this exploration. Techniques such as reverse docking, where the compound is screened against a vast library of protein structures, can generate hypotheses about potential off-targets or entirely new therapeutic targets. tandfonline.comoup.com Furthermore, advances in chemogenomic approaches, which integrate chemical and biological data, allow for the prediction of compound-protein interactions (CPIs) on a large scale. frontiersin.org By analyzing the interaction patterns of structurally similar compounds, researchers can infer potential new targets for this compound, opening up possibilities for drug repurposing in different disease contexts, such as oncology or inflammatory disorders, where sulfonamides have shown promise. mdpi.com
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by transforming vast datasets into predictive knowledge. nih.govresearchgate.net For this compound, these technologies offer powerful tools for the de novo design of novel analogs with optimized properties. Generative AI models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns of chemical space to propose entirely new molecular structures based on the core scaffold of the parent compound.
Table 1: Conceptual AI/ML Framework for Analog Design
| Input Parameter | AI/ML Model | Predicted Output | Application in Drug Design |
|---|---|---|---|
| Molecular Scaffold (this compound) | Generative Adversarial Network (GAN) | Novel Molecular Structures | Generation of diverse and unique chemical analogs. |
| Generated Chemical Structure | Graph Neural Network (GNN) | Predicted Binding Affinity (IC50) | Prioritization of compounds with high predicted potency. |
| Generated Chemical Structure | Convolutional Neural Network (CNN) | Predicted ADME/T Profile | Early-stage filtering of candidates with poor pharmacokinetic or toxicity profiles. |
| Protein Target Structure & Compound Structure | Transformer-based Models | Drug-Protein Interaction Sites | Understanding the mechanism of action and guiding structural modifications. oup.com |
Development of Novel Synthetic Methodologies for Complex Analog Synthesis
The theoretical design of complex and potent analogs of this compound must be complemented by practical and efficient synthetic methodologies. Future research will necessitate the development of innovative synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and environmental impact.
Key areas of development include the use of novel catalytic systems for the functionalization of the benzoic acid core. For instance, methods for the liquid-phase catalytic oxidation of substituted alkylbenzenes can provide efficient pathways to the benzoic acid precursor. google.com Additionally, advanced protection-deprotection strategies will be crucial for selectively modifying the molecule's functional groups—the hydroxyl, methyl, and sulfamoyl moieties—without undesirable side reactions. The exploration of multi-component reactions, where several starting materials are combined in a single step to form a complex product, offers a promising avenue for improving synthetic efficiency and rapidly building libraries of diverse analogs for screening.
Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Interaction Studies
A deep understanding of how this compound interacts with its biological targets at a molecular level is critical for rational drug design. Advanced spectroscopic techniques are moving beyond static measurements to provide dynamic, real-time insights into these interactions. spectroscopyonline.com
Techniques such as Fourier Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy can be employed to monitor the conformational changes that occur in a target protein upon ligand binding. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level resolution, providing detailed information about the structure of the drug-protein complex and identifying the specific amino acid residues involved in the interaction. azooptics.com These label-free methods are invaluable for validating the predictions made by computational models and for elucidating the precise mechanism of action. The integration of these spectroscopic tools, particularly in high-throughput formats, will enable the rapid and detailed characterization of the binding kinetics and dynamics of newly synthesized analogs. spectroscopyonline.com
Table 2: Application of Advanced Spectroscopic Techniques
| Spectroscopic Technique | Information Provided | Relevance to Research |
|---|---|---|
| Fourier Transform Infrared (FT-IR) Spectroscopy | Changes in protein secondary structure (e.g., α-helix, β-sheet content) upon binding. nih.gov | Confirms target engagement and reveals binding-induced conformational shifts. |
| UV-Visible (UV-Vis) Spectroscopy | Detection of complex formation and determination of binding constants. nih.gov | Quantifies the strength of the drug-target interaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level details of the binding site, ligand conformation, and interaction dynamics. azooptics.com | Provides a high-resolution map of the binding interface, guiding structure-activity relationship (SAR) studies. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (on- and off-rates). | Characterizes the dynamic aspects of the interaction, which are crucial for efficacy. |
Computational Methodological Advancements for Enhanced Predictive Power
The accuracy and reliability of computational predictions are fundamental to modern drug discovery. The future of in silico research on this compound will be driven by methodological advancements that enhance the predictive power of computational models. While traditional methods like molecular docking are useful, they often rely on rigid protein structures and simplified scoring functions.
Emerging computational strategies are overcoming these limitations. Enhanced sampling molecular dynamics (MD) simulations, for example, can model the flexibility of both the target protein and the ligand, providing a more realistic depiction of the binding process. The integration of quantum mechanics/molecular mechanics (QM/MM) methods allows for a highly accurate description of the electronic interactions at the binding site, leading to more precise calculations of binding energies. These advanced computational techniques will enable researchers to more accurately predict the binding affinity and mode of interaction for analogs of this compound, thereby improving the efficiency of virtual screening and reducing the likelihood of late-stage failures in the drug development pipeline. tandfonline.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-5-methyl-3-sulfamoylbenzoic acid, and how can intermediates be characterized?
- Methodology :
- Synthesis : Start with a substituted benzoic acid precursor (e.g., 5-methylsalicylic acid). Introduce the sulfamoyl group via sulfonation using chlorosulfonic acid, followed by amidation with ammonia. Optimize reaction conditions (e.g., temperature, solvent) to avoid over-sulfonation .
- Characterization : Use FT-IR to confirm sulfonamide N–H stretches (~3350 cm⁻¹) and carboxylic acid O–H stretches (~2500–3000 cm⁻¹). Validate purity via HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) .
Q. How can researchers purify this compound to ≥95% purity?
- Methodology :
- Recrystallization : Use a solvent system of ethanol/water (7:3 v/v) at 60°C. Monitor crystal formation under reduced temperature (4°C).
- Chromatography : Employ reverse-phase flash chromatography with a gradient elution (10–40% acetonitrile in water). Confirm purity via TLC (silica gel, Rf ~0.3 in ethyl acetate/methanol 8:2) .
Q. What analytical techniques are suitable for structural elucidation?
- Methodology :
- NMR : Use ¹H and ¹³C NMR in DMSO-d₆. Key signals: aromatic protons (δ 6.8–7.5 ppm), sulfonamide NH₂ (δ 5.2–5.5 ppm), and carboxylic acid proton (δ 12–13 ppm).
- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M–H]⁻. Confirm molecular weight with high-resolution MS (expected m/z for C₈H₉NO₅S: 231.02) .
Advanced Research Questions
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology :
- Stability Studies : Prepare solutions in buffers (pH 2–10). Monitor degradation via HPLC at 254 nm over 72 hours.
- Findings : The compound is stable at pH 4–6 but hydrolyzes at pH >8 due to sulfonamide bond cleavage. Use acidic buffers for long-term storage .
Q. What strategies resolve contradictions in reported solubility data for sulfamoylbenzoic acid derivatives?
- Methodology :
- Solubility Screening : Use shake-flask method in solvents (water, DMSO, ethanol) at 25°C. Quantify via UV-Vis at λmax ~270 nm.
- Data Normalization : Account for polymorphic forms (e.g., hydrate vs. anhydrous) by characterizing solid phases via PXRD .
Q. How can degradation products of this compound be identified under oxidative stress?
- Methodology :
- Forced Degradation : Expose to 3% H₂O₂ at 40°C for 24 hours.
- LC-MS/MS Analysis : Use a Q-TOF mass spectrometer to detect fragments (e.g., demethylated or desulfonated derivatives). Compare with reference standards .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Focus on sulfonamide-Zn²+ coordination.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with SPR or ITC experiments .
Data Contradiction Analysis
Q. Why do HPLC retention times vary across studies for sulfamoylbenzoic acids?
- Resolution :
- Mobile Phase Effects : Acetonitrile content and ion-pair reagents (e.g., 0.1% TFA) alter retention. Standardize protocols using EP Reference Standards .
- Column Variability : Use columns with identical specifications (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) to ensure reproducibility .
Research Design Recommendations
- Synthetic Optimization : Include kinetic studies to minimize byproducts during sulfamoylation.
- Analytical Validation : Cross-validate purity data with orthogonal methods (e.g., NMR, HPLC).
- Biological Assays : Pre-screen for cytotoxicity (e.g., MTT assay on HEK293 cells) before target studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
